2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}propanoic acid
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Overview
Description
2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}propanoic acid is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core. This structure is notable for its potential biological activities and applications in medicinal chemistry. The compound’s unique arrangement of nitrogen and oxygen atoms within its ring system contributes to its diverse chemical reactivity and biological properties.
Mechanism of Action
Target of Action
It is known that compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that the pyrrolopyrazine derivatives interact with their targets, leading to various biological activities .
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have been known to affect various biochemical pathways, leading to a wide range of biological activities .
Result of Action
It is known that compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}propanoic acid typically involves the condensation of pyridine-3,4-dicarboxylic acid with primary amines. This reaction can be facilitated by microwave irradiation, which has been shown to improve yields and reaction times . Another method involves the reduction of 3-cyanoisonicotinic acids followed by heating in concentrated sulfuric acid to obtain the 1,3-dioxo analogs .
Industrial Production Methods
Industrial production of this compound may utilize scalable synthetic routes such as the fusion of pyridine-3,4-dicarboxylic acids with primary amines under controlled conditions. The use of microwave irradiation in industrial settings can enhance efficiency and yield, making the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyrrolo[3,4-c]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[3,4-c]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share a similar heterocyclic structure and exhibit diverse biological activities.
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring and show various biological activities, including antimicrobial and antitumor properties.
Uniqueness
2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}propanoic acid is unique due to its specific arrangement of nitrogen and oxygen atoms within the pyrrolo[3,4-c]pyridine core. This structural feature contributes to its distinct chemical reactivity and biological properties, setting it apart from other similar compounds .
Biological Activity
2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}propanoic acid (CAS Number: 1040714-77-9) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H8N2O4, with a molecular weight of 220.18 g/mol. The compound features a pyrrolopyridine core structure that contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C10H8N2O4 |
Molecular Weight | 220.18 g/mol |
IUPAC Name | 2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)propanoic acid |
CAS Number | 1040714-77-9 |
Antitumor Activity
Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of pyrrolopyridine can induce apoptosis in cancer cells by inhibiting key proteins involved in cell survival pathways. Specifically, the inhibition of caspase-3 has been highlighted as a mechanism through which these compounds exert their antitumor effects .
The primary mechanism through which this compound exerts its biological effects involves the modulation of apoptotic pathways. By inhibiting cysteine proteases like caspase-3, the compound can effectively suppress apoptosis in certain cellular contexts . This suggests potential applications in cancer therapy where modulation of apoptosis is critical.
Anti-inflammatory Properties
Similar compounds have also demonstrated anti-inflammatory effects. Studies suggest that the structural features of pyrrolopyridine derivatives may inhibit inflammatory mediators and pathways. For example, some derivatives have been shown to reduce the expression of pro-inflammatory cytokines in vitro .
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with pyrrolopyridine derivatives resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers . This underscores the potential utility of this compound in targeted cancer therapies.
- Animal Models : In vivo studies using murine models have shown that administration of similar compounds leads to significant tumor regression and improved survival rates compared to control groups. These findings support the hypothesis that these compounds can be developed into effective therapeutic agents .
Properties
IUPAC Name |
2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-5(10(15)16)12-8(13)6-2-3-11-4-7(6)9(12)14/h2-5H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOJIEDSFXROIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=C(C1=O)C=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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